[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
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Overview
Description
[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the acetic acid moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could produce a derivative with a different aromatic group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-chlorobenzylidene)-3-(3-{2-[(4-chlorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-3-oxopropyl)-2-thioxo-1,3-thiazolidin-4-one]
- Nintedanib : A compound with a proven mechanism of action in inhibiting fibroblast proliferation and migration .
Uniqueness
[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid stands out due to its unique thienopyrimidine core and the presence of the 3,4-dimethoxyphenyl group. These structural features contribute to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-22-11-4-3-9(5-12(11)23-2)10-7-24-15-14(10)16(21)18(8-17-15)6-13(19)20/h3-5,7-8H,6H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZYRQGMIPYOAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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